
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperidine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could introduce some electronic and steric effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and piperidine rings could affect its solubility and boiling point, while the trifluoromethyl group could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of novel compounds through various reactions, including the aza-Piancatelli rearrangement, which involves furan-2-yl(phenyl)methanol derivatives. These methods have been utilized to create cyclopentenone derivatives with high selectivity and yields, indicating the compound's utility in synthetic organic chemistry (Reddy et al., 2012).
Biological Activities
- Furan and piperidine derivatives have shown significant biological activities. For instance, microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl and piperidin-yl moieties, exhibited potent anti-inflammatory and antibacterial properties. These studies underline the compound's relevance in the development of new therapeutic agents (Ravula et al., 2016).
Structural and Theoretical Studies
- Structural analysis and theoretical calculations on molecules containing piperidin-yl and furan-2-yl groups have provided insights into their stability, electronic properties, and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Karthik et al., 2021).
Molecular Interactions and Inhibition Studies
- Synthesized furan-2-yl(phenyl)methanone derivatives have been evaluated for their protein tyrosine kinase inhibitory activity, showcasing some derivatives with promising activities. This suggests potential applications in designing inhibitors for therapeutic purposes (Zheng et al., 2011).
Corrosion Inhibition
- Organic inhibitors based on furan and piperidine frameworks have demonstrated effectiveness in mitigating corrosion of mild steel in acidic mediums. This application highlights the compound's potential in industrial maintenance and protection (Singaravelu et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-26-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDJGDKDGSOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
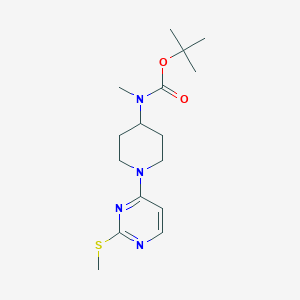
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)
![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)
![N-cyclopropyl-N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2366348.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)
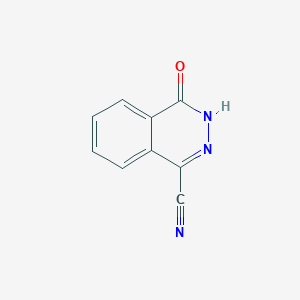
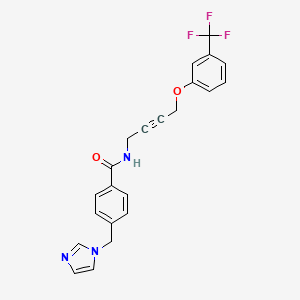
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)
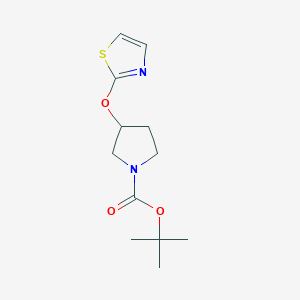
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)
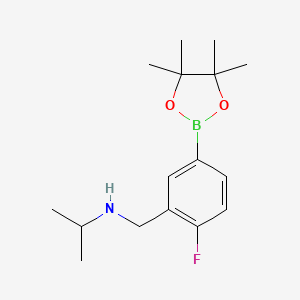

![2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride](/img/structure/B2366364.png)
